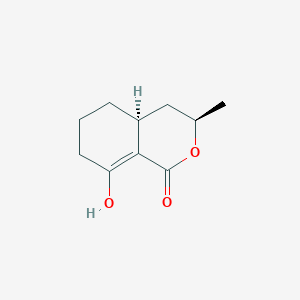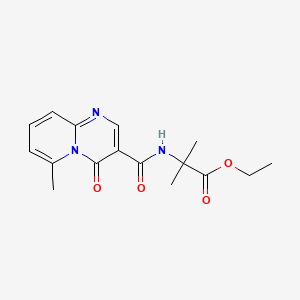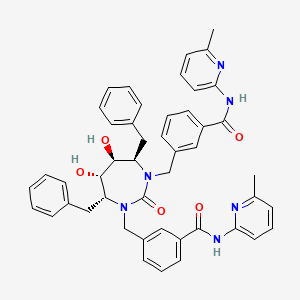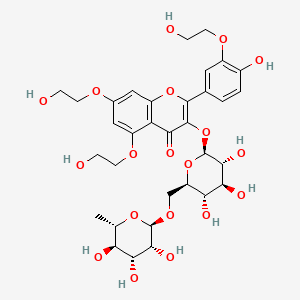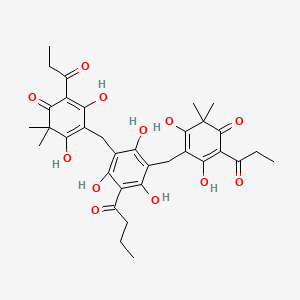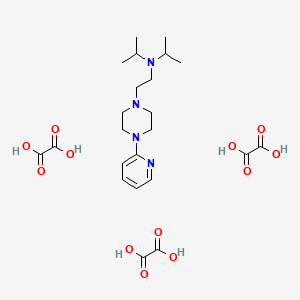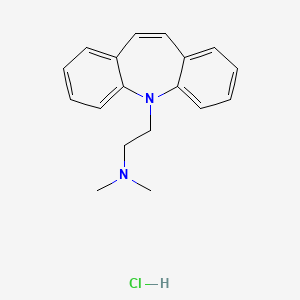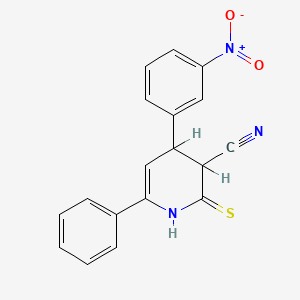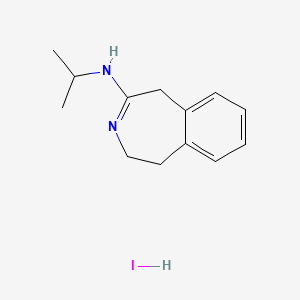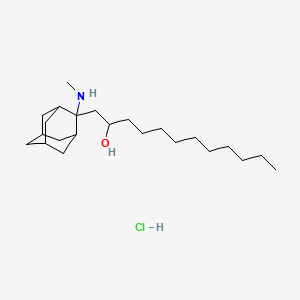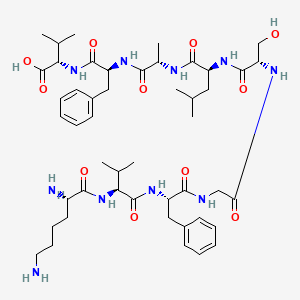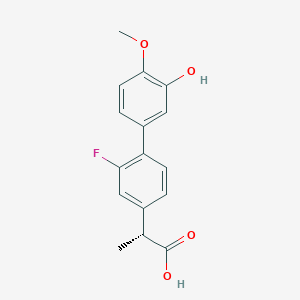
M8WF8C2Awx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3’-Hydroxy-4’-Methoxyflurbiprofen (M8WF8C2Awx) is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the flurbiprofen molecule. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-4’-Methoxyflurbiprofen involves several steps:
Ring Opening: Sassafras oil, methanol, and an alkaline reagent react to form a phenol potassium salt solution.
Etherification: The potassium phenolate solution reacts with an excess of a methylating agent to produce mixed ether.
Hydrolysis: The mixed ether undergoes hydrolysis with alcohol, water, and a catalyst to yield a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase reacts with acetic anhydride to form an acetyl intermediate product.
Industrial Production Methods: Industrial production of 3’-Hydroxy-4’-Methoxyflurbiprofen typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The use of chiral-phase high-performance liquid chromatography (HPLC) is common for the separation and purification of the enantiomers .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Hydroxy-4’-Methoxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’,4’-dihydroxyflurbiprofen.
Reduction: Reduction reactions can convert the compound back to its parent flurbiprofen.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products:
Oxidation: 3’,4’-Dihydroxyflurbiprofen.
Reduction: Flurbiprofen.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3’-Hydroxy-4’-Methoxyflurbiprofen has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of hydroxy and methoxy substitutions on the flurbiprofen molecule.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3’-Hydroxy-4’-Methoxyflurbiprofen is similar to that of flurbiprofen. It exerts its effects through the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain .
Comparaison Avec Des Composés Similaires
Flurbiprofen: The parent compound, used as an NSAID.
4’-Hydroxyflurbiprofen: Another metabolite of flurbiprofen with similar properties.
3’,4’-Dihydroxyflurbiprofen: An oxidation product of 3’-Hydroxy-4’-Methoxyflurbiprofen.
Uniqueness: 3’-Hydroxy-4’-Methoxyflurbiprofen is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s solubility, reactivity, and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
124027-42-5 |
|---|---|
Formule moléculaire |
C16H15FO4 |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
(2R)-2-[3-fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15FO4/c1-9(16(19)20)10-3-5-12(13(17)7-10)11-4-6-15(21-2)14(18)8-11/h3-9,18H,1-2H3,(H,19,20)/t9-/m1/s1 |
Clé InChI |
GOMCTEVDJGVPBD-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
